
Physical and chemical properties of 5-(2-
chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-(2-chlorophenyl)-1H-pyrazol-3-

amine

Cat. No.: B159961 Get Quote

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine for Researchers and

Drug Development Professionals

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique five-

membered heterocyclic structure imparts metabolic stability and versatile binding capabilities,

making it a focal point in the design of novel therapeutic agents.[2][3] Compounds incorporating

this moiety have demonstrated a wide spectrum of biological activities, including anti-

inflammatory, anticancer, and antibacterial properties.[3][4][5]

This guide focuses on 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a specific derivative that

serves as a crucial building block in the synthesis of more complex bioactive molecules.[6] Its

strategic combination of a reactive aminopyrazole core with a sterically influential chlorophenyl

group makes it a compound of significant interest for professionals in drug discovery and

agrochemical development.[6] This document provides a comprehensive analysis of its

physical and chemical properties, characterization protocols, and handling considerations,

designed to equip researchers with the foundational knowledge required for its effective

utilization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b159961?utm_src=pdf-interest
https://www.benchchem.com/product/b159961?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.4155/fmc-2023-0207
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://www.mdpi.com/journal/pharmaceuticals/special_issues/9YF085N797
https://www.mdpi.com/journal/pharmaceuticals/special_issues/9YF085N797
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://www.researchgate.net/publication/399481053_PYRAZOLE_DERIVATIVES_IN_DRUG_DISCOVERY_BIOLOGICAL_ACTIVITIES_STRUCTURE-ACTIVITY_RELATIONSHIPS_AND_COMPUTATIONAL_PERSPECTIVES
https://www.benchchem.com/product/b159961?utm_src=pdf-body
https://www.chemimpex.com/products/25824
https://www.chemimpex.com/products/25824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Identity and Structural Characteristics
Accurate identification is the first step in any rigorous scientific investigation. The fundamental

identifiers and structural properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine are

summarized below.

Core Identifiers
Property Value Source(s)

CAS Number 126520-01-2 [6][7][8]

Molecular Formula C₉H₈ClN₃ [6][7][8]

Molecular Weight 193.64 g/mol [6][7]

IUPAC Name
5-(2-chlorophenyl)-1H-pyrazol-

3-amine
[7]

InChI

InChI=1S/C9H8ClN3/c10-7-4-

2-1-3-6(7)8-5-9(11)13-12-8/h1-

5H,(H3,11,12,13)

[7]

InChI Key
CCHHJUFHNSRPLT-

UHFFFAOYSA-N
[7]

Synonyms

3-Amino-5-(2-

chlorophenyl)-1H-pyrazole, 3-

(2-chlorophenyl)-1H-pyrazol-5-

amine

[6][7]

Structural Elucidation and Tautomerism
The structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine features a pyrazole ring substituted

with an amine group at position 3 and a 2-chlorophenyl group at position 5.

A critical feature of 3(5)-aminopyrazoles is prototropic tautomerism. The amine-substituted

pyrazole can exist in two primary tautomeric forms: 3-aminopyrazole and 5-aminopyrazole,

which can interconvert through an intramolecular 1,2-hydrogen shift.[9] Theoretical calculations

and experimental data for the parent aminopyrazole suggest that the 3-amino tautomer is

generally more stable.[9] This equilibrium is a crucial consideration in its reactivity and
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biological interactions, as the position of the proton influences the molecule's hydrogen bonding

capacity and electronic distribution.

Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and

bioavailability.

Property Value Source(s)

Appearance
Pale yellow amorphous

powder
[6]

Melting Point 71-78 °C [6]

Solubility

Data not widely available;

expected to be soluble in

organic solvents like methanol,

ethanol, and DMSO.

pKa

Data for this specific

compound is not readily

available. The pyrazole ring

contains both a weakly acidic

N-H proton and a basic

pyridinic nitrogen. Substituents

significantly modulate these

properties.[10]

Spectroscopic Characterization: A Validating
Workflow
Structural confirmation is paramount. The following sections detail the expected spectroscopic

data for 5-(2-chlorophenyl)-1H-pyrazol-3-amine and provide a logical workflow for its

characterization.
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Caption: A typical workflow for the structural validation of a synthesized compound.
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Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition.

Expected Data: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass

spectrum, the molecular ion peak (M⁺) should be observed at m/z 193.6. A characteristic

isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak)

would provide definitive evidence of its presence.

Fragmentation: Common fragmentation pathways for pyrazoles can involve cleavage of the

ring or loss of substituents. For tetrazoles, a related nitrogen heterocycle, fragmentation

often involves the loss of N₂ or HN₃ molecules, suggesting that cleavage of the diazole ring

is a plausible pathway.[11]

Infrared (IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule.

Expected Absorptions:

N-H Stretching: Primary amines typically show two bands (asymmetric and symmetric

stretching) in the 3300-3500 cm⁻¹ region.[12] The pyrazole N-H stretch will also appear in

this region, potentially overlapping.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine (NH₂) should

appear between 1550-1650 cm⁻¹.[12]

C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations will occur in the

1400-1600 cm⁻¹ region.

C-N Stretching: Aliphatic and aromatic C-N stretches are typically found between 1000-

1350 cm⁻¹.[12]

C-Cl Stretching: A moderate to strong absorption is expected in the 700-800 cm⁻¹ range.

¹H NMR Spectroscopy
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Purpose: To determine the number and environment of protons in the molecule.

Expected Signals (in CDCl₃ or DMSO-d₆):

Aromatic Protons (4H): The four protons on the 2-chlorophenyl ring will appear in the

aromatic region (~7.0-7.8 ppm). Due to the chlorine substituent and their proximity to each

other, they will likely present as a complex multiplet.

Amine Protons (NH₂, 2H): A broad singlet is expected, typically between 3.5-5.0 ppm. This

peak's position is concentration-dependent, and it will disappear upon D₂O exchange, a

key diagnostic test.[12]

Pyrazole C-H Proton (1H): A singlet corresponding to the proton at the C4 position of the

pyrazole ring is expected, likely between 5.5-6.5 ppm.

Pyrazole N-H Proton (1H): A broad singlet, typically downfield (>10 ppm), which will also

exchange with D₂O.

¹³C NMR Spectroscopy
Purpose: To identify all unique carbon environments in the molecular skeleton.

Expected Signals:

Aromatic Carbons (6C): Six distinct signals are expected in the ~120-140 ppm range for

the chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) will be shifted, as will

the carbon attached to the pyrazole ring (C-C).

Pyrazole Carbons (3C): Three signals for the pyrazole ring carbons are expected. The

carbon bearing the amine group (C-NH₂) and the carbon attached to the phenyl ring will

be significantly downfield compared to the C-H carbon.[13]

Chemical Properties and Synthetic Utility
5-(2-chlorophenyl)-1H-pyrazol-3-amine is a versatile intermediate, primarily due to the

reactivity of its amine group and the pyrazole ring itself.[6]
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Nucleophilic Amine Group: The primary amine at the C3 position is a potent nucleophile,

making it an ideal starting point for constructing more complex molecules through reactions

like acylation, alkylation, and condensation to form larger heterocyclic systems.[14]

Pyrazole Ring Chemistry: The nitrogen atoms in the pyrazole ring can be alkylated or

acylated, allowing for further molecular diversification.

Role as a Synthon: It serves as a key building block (synthon) for creating libraries of

compounds for high-throughput screening in drug discovery and agrochemical research.[6]

Chemical Transformations

Potential Products

5-(2-chlorophenyl)-1H-pyrazol-3-amine
(Core Building Block)

AcylationAlkylation Condensation

Pharmaceuticals
(e.g., Kinase Inhibitors, Anti-inflammatory)

Agrochemicals
(e.g., Herbicides, Fungicides)

Click to download full resolution via product page

Caption: Role as a versatile synthetic intermediate.

Experimental Protocol: Synthesis
The synthesis of 3-amino-5-aryl-pyrazoles is commonly achieved through the condensation of

an appropriately substituted β-ketonitrile with hydrazine.

General Procedure for the Synthesis of 5-(Aryl)-1H-
pyrazol-3-amine Derivatives
Causality: This reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl,

followed by an attack on the nitrile, leading to cyclization and the formation of the stable
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aromatic pyrazole ring. Acetic acid serves as a catalyst.

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the

starting β-ketonitrile (e.g., 3-(2-chlorophenyl)-3-oxopropanenitrile) (1.0 eq) in a suitable

solvent such as ethanol or glacial acetic acid.

Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O) (1.1-1.5 eq) dropwise to the

solution at room temperature. An exothermic reaction may be observed.

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should

be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the

solvent under reduced pressure.

Isolation: Add ice-cold water to the residue to precipitate the crude product.

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product

can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by

column chromatography on silica gel to afford the pure 5-(2-chlorophenyl)-1H-pyrazol-3-
amine.

Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally

available, data from structurally similar chlorophenyl and pyrazole derivatives provides a strong

basis for safe handling protocols.[15][16][17]

Hazard Identification and Precautions
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Hazard Class
GHS Statements
(Anticipated)

Precautionary Measures

Acute Toxicity H302: Harmful if swallowed

Do not eat, drink, or smoke

when using. Wash hands

thoroughly after handling.[18]

Skin Irritation H315: Causes skin irritation

Wear protective gloves and

clothing. Avoid contact with

skin.[15][18]

Eye Irritation
H319: Causes serious eye

irritation

Wear safety goggles with side-

shields.[15][18]

Respiratory Irritation
H335: May cause respiratory

irritation

Handle in a well-ventilated

area or under a chemical fume

hood. Avoid breathing dust.[15]

[18]

Recommended Laboratory Practices
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles.[15]

Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[15]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials.[17]

First Aid:

Skin Contact: Immediately wash with soap and plenty of water.[15]

Eye Contact: Rinse cautiously with water for several minutes.[15]

Inhalation: Move person into fresh air.[15]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical

attention.[16]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow to enter drains.[19]

Conclusion
5-(2-chlorophenyl)-1H-pyrazol-3-amine is a compound of considerable strategic value in

modern chemical research. Its well-defined structure, characterized by a reactive amine and a

stable pyrazole core, makes it an exemplary scaffold for the development of novel

pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its

physical, chemical, and spectroscopic properties, alongside practical protocols for its synthesis,

characterization, and safe handling. By understanding these core attributes, researchers and

drug development professionals can fully leverage the synthetic potential of this important

molecular building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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